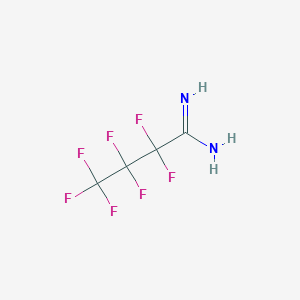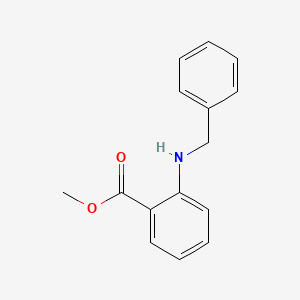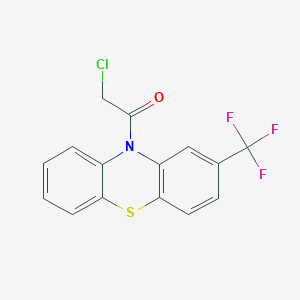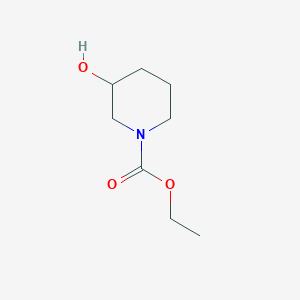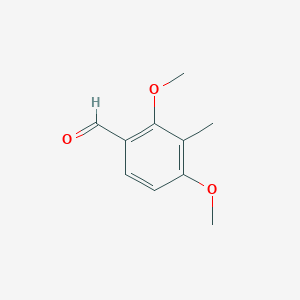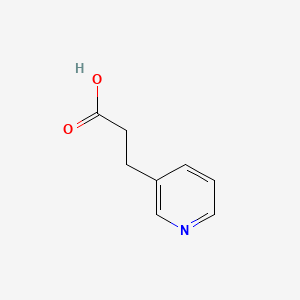
3-Pyridinepropionic acid
Descripción general
Descripción
3-Pyridinepropionic acid, also known as 3-(3-pyridinyl)propanoic acid, is a member of pyridines . It is commonly used as a ligand to make coordination polymers .
Synthesis Analysis
3-Pyridinepropionic acid can be synthesized from 3-(pyridin-3-yl)propenoic acid. A mixture of 3-(pyridin-3-yl)propenoic acid, 10% palladium-activated carbon, methanol, and ethanol is stirred overnight under a hydrogen atmosphere. The resultant reaction mixture is filtered, evaporated, and dried to give 3-(pyridin-3-yl)propionic acid .
Molecular Structure Analysis
The molecular formula of 3-Pyridinepropionic acid is C8H9NO2 . The structure of 3-Pyridinepropionic acid has been investigated .
Chemical Reactions Analysis
3-Pyridinepropionic acid is used in the preparation of new coordination polymers of Ag, Cu, and Zn, via reaction with AgNO3, Cu(NO3)2·6H2O, and Zn(NO32·6H2O in MeOH . It is also used in the hydrothermal synthesis of coordination polymers .
Physical And Chemical Properties Analysis
The molecular weight of 3-Pyridinepropionic acid is 151.16 . The melting point is between 156-160 °C .
Aplicaciones Científicas De Investigación
Application 1: Preparation of Coordination Polymers
- Summary of the Application: 3-Pyridinepropionic acid (PPA) is used in the preparation of new coordination polymers of Ag, Cu, and Zn .
- Methods of Application: The preparation involves a reaction with AgNO3, Cu(NO3)2·6H2O, and Zn(NO3)2·6H2O in methanol . It’s also used in the hydrothermal synthesis of coordination polymers, [Zn(PPA)2(H2O)2]n and [Cd(PPA)2]n .
- Results or Outcomes: The result of this application is the formation of new coordination polymers of Ag, Cu, and Zn .
Application 2: UV Photofragmentation Studies
- Summary of the Application: 3-Pyridinepropionic acid (3-PPIA) is used in UV photofragmentation studies of structural isomers .
- Methods of Application: A new laser-based thermal desorption source is utilized in combination with femtosecond multiphoton ionization at 343 nm and 257 nm .
- Results or Outcomes: The study shows that UV photofragmentation produces highly isomer-specific mass spectra .
Application 3: Synthesis of Pyrimidines
- Summary of the Application: 3-Pyridinepropionic acid is used in the synthesis of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
- Methods of Application: The synthesis of pyrimidines involves various chemical reactions . The specific methods and procedures would depend on the type of pyrimidine being synthesized.
- Results or Outcomes: The result of this application is the formation of pyrimidines that have various pharmacological effects .
Application 4: Chelation of Rare-Earth Ions
- Summary of the Application: 3-Pyridinepropionic acid (PPA) is used as a bidentate chelating agent for the chelation of rare-earth ions, Eu3+ and Tb3+, for the fluorescence enhancement in sol-gels .
- Methods of Application: The chelation involves the reaction of PPA with Eu3+ and Tb3+ ions in a sol-gel .
- Results or Outcomes: The result of this application is the formation of chelates with enhanced fluorescence properties .
Application 5: Synthesis of Pyrimidines
- Summary of the Application: 3-Pyridinepropionic acid is used in the synthesis of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
- Methods of Application: The synthesis of pyrimidines involves various chemical reactions . The specific methods and procedures would depend on the type of pyrimidine being synthesized.
- Results or Outcomes: The result of this application is the formation of pyrimidines that have various pharmacological effects .
Application 6: Chelation of Rare-Earth Ions
- Summary of the Application: 3-Pyridinepropionic acid (PPA) is used as a bidentate chelating agent for the chelation of rare-earth ions, Eu3+ and Tb3+, for the fluorescence enhancement in sol-gels .
- Methods of Application: The chelation involves the reaction of PPA with Eu3+ and Tb3+ ions in a sol-gel .
- Results or Outcomes: The result of this application is the formation of chelates with enhanced fluorescence properties .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-pyridin-3-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c10-8(11)4-3-7-2-1-5-9-6-7/h1-2,5-6H,3-4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDGXIUUWINKTGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40293459 | |
| Record name | 3-Pyridinepropionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40293459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pyridinepropionic acid | |
CAS RN |
3724-19-4 | |
| Record name | 3-Pyridinepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3724-19-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyridinepropanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003724194 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Pyridinepropionic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89720 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Pyridinepropionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40293459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(pyridin-3-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-PYRIDINEPROPANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CPK99G68KH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


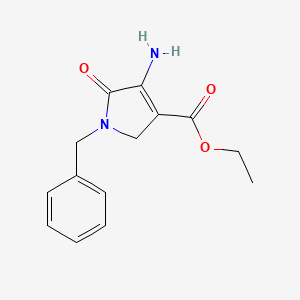
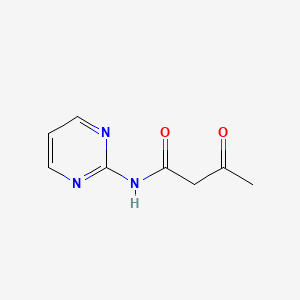

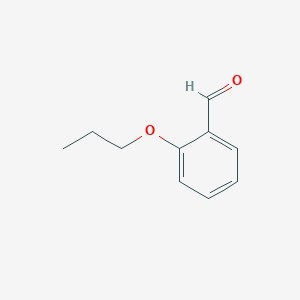
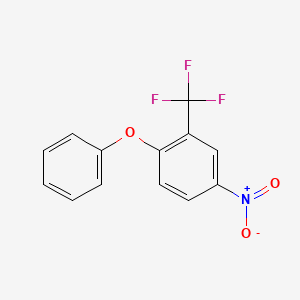
![7-Methyl-[1,2,4]triazolo[4,3-A]pyridin-3-OL](/img/structure/B1295668.png)

